N-Methyltryptamine, also known as dipterine, belongs to the class of organic compounds known as tryptamines and derivatives. Tryptamines and derivatives are compounds containing the tryptamine backbone, which is structurally characterized by an indole ring substituted at the 3-position by an ethanamine. N-Methyltryptamine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. N-Methyltryptamine has been primarily detected in urine. N-Methyltryptamine and S-adenosylhomocysteine can be biosynthesized from tryptamine and S-adenosylmethionine through its interaction with the enzyme indolethylamine N-methyltransferase. In humans, N-methyltryptamine is involved in the tryptophan metabolism pathway.
N-methyltryptamine is a tryptamine alkaloid and a member of tryptamines. It has a role as a metabolite. It derives from a tryptamine.
N-Methyltryptamine
CAS No.: 61-49-4
Cat. No.: VC21211554
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61-49-4 |
|---|---|
| Molecular Formula | C11H14N2 |
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | 2-(1H-indol-3-yl)-N-methylethanamine |
| Standard InChI | InChI=1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12-13H,6-7H2,1H3 |
| Standard InChI Key | NCIKQJBVUNUXLW-UHFFFAOYSA-N |
| SMILES | CNCCC1=CNC2=CC=CC=C21 |
| Canonical SMILES | CNCCC1=CNC2=CC=CC=C21 |
| Melting Point | 88.0 °C 87-89°C |
Introduction
Chemical Identity and Properties
N-Methyltryptamine, also known as monomethyltryptamine or dipterine, is a chemical compound belonging to the tryptamine family with the molecular formula C₁₁H₁₄N₂ . It is structurally characterized by an indole ring with an ethylamine side chain featuring a single methyl group attached to the terminal nitrogen . This structure differentiates it from its non-methylated precursor tryptamine and its dimethylated derivative N,N-dimethyltryptamine (DMT) .
The compound possesses the following physical and chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₄N₂ |
| Molecular Weight | 174.245 g/mol |
| Melting Point | 87-89°C (189-192°F) |
| CAS Number | 61-49-4 |
| Appearance | Crystalline solid |
| Solubility | Soluble in ethanol (20 mg/ml), DMF (11 mg/ml), DMSO (5 mg/ml) |
NMT is biosynthetically derived from L-tryptophan, making it an alkaloid of significant biochemical interest . Its chemical structure enables interactions with various neuroreceptors, particularly those in the serotonergic system, contributing to its pharmacological profile .
Natural Occurrence and Distribution
Plant Sources
N-Methyltryptamine has been identified in numerous plant species, particularly concentrated in the bark, shoots, and leaves of several plant genera . These botanical sources include:
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Virola species
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Acacia species (notably A. confusa containing 1.63% NMT, A. obtusifolia with up to 2/3 of alkaloid content as NMT, and A. simplicifolia with 1.44% NMT in bark and 0.29% in twigs)
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Mimosa species
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Desmanthus illinoensis (where NMT constitutes a major component seasonally)
In these plants, NMT frequently co-occurs with related tryptamine derivatives including N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) . This natural co-occurrence suggests shared biosynthetic pathways and potentially complementary ecological functions in these plant species.
Biosynthesis and Metabolism
Biosynthetic Pathways
The traditional understanding of NMT biosynthesis involves the enzymatic methylation of tryptamine, catalyzed by indolethylamine N-methyltransferase (INMT) . In this pathway:
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L-tryptophan undergoes decarboxylation to form tryptamine
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INMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to tryptamine, producing NMT
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Potentially, a second methylation by INMT can convert NMT to DMT
Metabolic Considerations
The metabolic fate of NMT appears to be primarily governed by monoamine oxidase (MAO) enzymes, particularly when administered orally . This extensive first-pass metabolism explains the apparent lack of psychoactive effects when NMT is ingested orally without MAO inhibition . The rapid degradation by MAO enzymes suggests evolutionary mechanisms potentially regulating endogenous tryptamine levels in mammals.
Pharmacological Profile
Receptor Interactions
N-Methyltryptamine demonstrates significant pharmacological activity through several mechanisms:
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Potent serotonin 5-HT₂ₐ receptor full agonism with an EC₅₀ value of 50.7 nM and maximum effect (Eₘₐₓ) of 96%
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Biased agonism at the 5-HT₂ₐ receptor, with inactivity in the β-arrestin pathway
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No significant agonist activity at the serotonin 5-HT₁ₐ receptor
This receptor interaction profile differentiates NMT from other tryptamine derivatives and contributes to its unique pharmacological signature.
Neurotransmitter Release Properties
Beyond receptor agonism, NMT functions as a potent serotonin releasing agent with an EC₅₀ of 22.4 nM . Its effects on other neurotransmitters are considerably weaker:
| Neurotransmitter | EC₅₀ (nM) | Relative Potency vs. Serotonin |
|---|---|---|
| Serotonin | 22.4 | 1× (reference) |
| Dopamine | 321 | 14× less potent |
| Norepinephrine | 733 | 33× less potent |
This preferential effect on serotonin release over other monoamines may explain the qualitative nature of NMT's psychoactive effects when they do occur .
Psychoactive Effects and Administration Routes
Route-Dependent Activity
The psychoactive effects of NMT vary significantly depending on the route of administration:
Qualitative Effects
When administered through effective routes, NMT has been reported to produce effects that are:
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Characterized by alterations in spatial perception and consciousness rather than vivid visual hallucinations
These qualitative differences from other tryptamines highlight NMT's unique pharmacological profile and its potential value in understanding the spectrum of tryptamine-induced states.
Research Implications and Future Directions
Pharmacological Applications
NMT's distinctive pharmacological profile, particularly its biased agonism at the 5-HT₂ₐ receptor, presents opportunities for:
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Development of novel serotonergic compounds with reduced side effects
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Better understanding of serotonin receptor signaling pathways
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Potential therapeutic applications in neuropsychiatric conditions
The unique properties of NMT may serve as a template for developing more selective serotonergic agents with improved therapeutic profiles.
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